(3,3-dimethyl-1-pyridin-3-ylbutyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine -

(3,3-dimethyl-1-pyridin-3-ylbutyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine

Catalog Number: EVT-4555876
CAS Number:
Molecular Formula: C21H25FN4
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives

Compound Description: This group encompasses a series of pyrazole derivatives characterized by an -NH function directly attached to the pyrazole ring. A key study investigated the antioxidant activities of 14 compounds within this series. []

Relevance: These compounds share the core pyrazole ring structure with (3,3-dimethyl-1-pyridin-3-ylbutyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine. While the target compound possesses a more complex substitution pattern, the presence of the pyrazole moiety links these compounds in terms of their potential chemical and biological properties. []

Compound Description: These compounds served as starting materials for synthesizing various heterocyclic systems, including pyrazolothienopyridines, which were tested for their anti-Alzheimer's and anti-COX-2 activities. []

Relevance: While structurally distinct from the target compound, these precursors highlight the significance of pyrazole-containing structures in medicinal chemistry and drug development, particularly in the context of neurological disorders and inflammation. []

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridin-3-amines (22a,b)

Compound Description: These compounds, derived from 3-amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides, incorporate a 3,5-dimethyl-1H-pyrazole moiety linked via a carbonyl group. []

Relevance: The presence of the 3,5-dimethyl-1H-pyrazole group in these derivatives directly connects them to the (3,3-dimethyl-1-pyridin-3-ylbutyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine. This structural similarity suggests potential overlap in their biological profiles and highlights the importance of the pyrazole substituents in modulating activity. []

5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (PD 71627)

Compound Description: PD 71627 is an aminopyrazole derivative that has been shown to induce mammary adenocarcinomas in male rats. It exhibits potent mutagenic activity, particularly in the presence of liver S9 fractions. []

Relevance: PD 71627 shares the core 1,3-dimethyl-1H-pyrazole structure with the target compound. Additionally, both compounds feature a fluorine-substituted phenyl ring, further strengthening their structural relationship. Understanding the potential toxicological implications of PD 71627 could provide insights into the safety profile of the target compound. []

Compound Description: PD 108298 and PD 109394 are amide derivatives of PD 71627, also proposed as neuroleptic drugs. While they exhibit mammary carcinogenic potential in rats, their mutagenic activity is lower compared to PD 71627. []

Relevance: These compounds are structurally similar to both PD 71627 and the target compound. They share the core 1,3-dimethyl-1H-pyrazole unit and the 2-fluorobenzoyl substituent, further emphasizing the significance of these structural features in modulating biological activity within this class of compounds. []

Properties

Product Name

(3,3-dimethyl-1-pyridin-3-ylbutyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3,3-dimethyl-1-pyridin-3-ylbutan-1-amine

Molecular Formula

C21H25FN4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H25FN4/c1-21(2,3)11-19(16-5-4-10-23-12-16)24-13-17-14-25-26-20(17)15-6-8-18(22)9-7-15/h4-10,12,14,19,24H,11,13H2,1-3H3,(H,25,26)

InChI Key

WSLQAUMBBVFVTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CN=CC=C1)NCC2=C(NN=C2)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.